molecular formula C10H14N2O2 B14838349 Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate

Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate

Cat. No.: B14838349
M. Wt: 194.23 g/mol
InChI Key: LRGJTELFZMSWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methyl group at the 6th position, an aminoethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of 4-(2-aminoethyl)pyridine with methyl chloroformate under basic conditions to introduce the carboxylate ester group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-hydroxyethyl)-6-methylpyridine-2-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    Ethyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-11)6-9(12-7)10(13)14-2/h5-6H,3-4,11H2,1-2H3

InChI Key

LRGJTELFZMSWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.